An In-depth Technical Guide to 4-Aminopyridin-3-ol Hydrochloride: Core Properties and Scientific Applications
An In-depth Technical Guide to 4-Aminopyridin-3-ol Hydrochloride: Core Properties and Scientific Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 4-Aminopyridin-3-ol hydrochloride (CAS: 1206679-69-7), a pyridine derivative of significant interest to researchers in neuropharmacology and medicinal chemistry. As a structural analog of the well-characterized potassium channel blocker 4-aminopyridine (4-AP), this compound presents unique opportunities for novel drug discovery and as a tool for probing ion channel function. This document consolidates critical data on its physicochemical characteristics, analytical methodologies, biological context, and safe handling protocols, designed to empower researchers and drug development professionals in their scientific endeavors.
Introduction and Scientific Context
4-Aminopyridin-3-ol hydrochloride is a heterocyclic organic compound that belongs to the aminopyridine family. It is the hydrochloride salt of 4-Amino-3-hydroxypyridine.[1] Its structural similarity to 4-aminopyridine (fampridine), a compound known to block voltage-gated potassium channels, positions it as a molecule of interest for investigating neurological disorders characterized by impaired neuronal conduction, such as multiple sclerosis and spinal cord injury.[2][3][4] The addition of a hydroxyl group at the 3-position modifies the electronic and steric properties of the pyridine ring compared to 4-AP, potentially altering its binding affinity, selectivity for potassium channel subtypes, and metabolic profile. This guide serves as a foundational resource for scientists, offering a detailed examination of its basic properties to facilitate its application in research and development.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. The key properties of 4-Aminopyridin-3-ol hydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1206679-69-7 | [1] |
| Alternate CAS | 52334-53-9 (unspecified salt/free base) | [5][6][7][8] |
| Molecular Formula | C₅H₇ClN₂O | [1][5] |
| Molecular Weight | 146.57 g/mol | [1][5] |
| Appearance | Solid, White solid | [5][] |
| Purity | >95% | [8][] |
Chemical Structure and Identification
The unique arrangement of functional groups in 4-Aminopyridin-3-ol hydrochloride dictates its chemical behavior and biological activity.
IUPAC Name: 4-aminopyridin-3-ol;hydrochloride[1]
Synonyms: 4-Amino-3-hydroxypyridine hydrochloride, 4-Amino-3-pyridinol HCl[1][8]
Chemical Identifiers:
-
InChI: InChI=1S/C5H6N2O.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H[1][5]
-
Canonical SMILES: C1=C(C(=CN=C1)N)O.Cl[1]
Caption: Structure of 4-Aminopyridin-3-ol Hydrochloride.
Stability and Solubility
Proper storage and solvent selection are critical for maintaining the integrity of the compound and ensuring reproducible experimental results.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. For long-term stability, storage at -20°C is recommended for the parent compound, 4-aminopyridine.[10]
-
Stability: Studies on the closely related 4-aminopyridine have shown it to be chemically stable in capsule form for extended periods when protected from light at room temperature.[11][12][13] While specific stability data for the 3-hydroxy derivative is not widely published, similar precautions should be taken. Aqueous solutions of 4-aminopyridine are not recommended for storage for more than one day.[10]
-
Solubility: The solubility of the parent compound, 4-aminopyridine, is approximately 30 mg/mL in PBS (pH 7.2) and also soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[10] The hydrochloride salt form of 4-Aminopyridin-3-ol is expected to have good aqueous solubility.
Analytical Characterization
Verifying the identity and purity of the compound is a prerequisite for any scientific investigation.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks corresponding to its functional groups. Based on the analysis of 4-aminopyridine, key absorbances would include N-H stretching from the amino group (~3430-3300 cm⁻¹), O-H stretching from the hydroxyl group, C=C and C=N stretching from the aromatic pyridine ring, and N-H bending.[14][15]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry of the parent compound 4-aminopyridine shows a prominent molecular ion peak.[16] For 4-Aminopyridin-3-ol, the expected molecular ion for the free base (C₅H₆N₂O) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight of 110.11 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the chemical structure by showing characteristic shifts for the protons and carbons on the substituted pyridine ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and quantifying the concentration of 4-Aminopyridin-3-ol hydrochloride.
Example HPLC Protocol: A stability-indicating HPLC method is crucial for accurate analysis. While a specific method for this compound is not published, a method adapted from its parent compound, 4-aminopyridine, can serve as a starting point.[13][17]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent like acetonitrile or methanol.[17]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV maximum (λmax of 4-aminopyridine is 245 nm).[10]
-
Standard Preparation: Prepare a stock solution of 4-Aminopyridin-3-ol hydrochloride of known concentration in the mobile phase or a compatible solvent. Create a calibration curve using serial dilutions.
-
Sample Analysis: Dilute the sample to fall within the linear range of the calibration curve and analyze in duplicate or triplicate.
Caption: Workflow for Analytical Validation.
Biological Activity and Mechanism of Action
The primary pharmacological interest in 4-Aminopyridin-3-ol hydrochloride stems from its relationship to 4-aminopyridine (4-AP).
-
Mechanism of Action: 4-AP is a non-selective blocker of voltage-gated potassium (Kᵥ) channels.[18][19] By inhibiting these channels, it prolongs the duration of action potentials in demyelinated axons. This leads to an increased influx of calcium ions at the presynaptic terminal, which in turn enhances the release of neurotransmitters at the neuromuscular junction and other synapses.[3][4] It is hypothesized that 4-Aminopyridin-3-ol hydrochloride acts via a similar mechanism, though its specific channel subtype selectivity and potency may differ due to the 3-hydroxy substitution.
-
Potential Applications: Given its putative mechanism, this compound is a valuable tool for:
-
Neuroscience Research: Investigating the role of specific potassium channels in neuronal excitability and synaptic transmission.[2]
-
Drug Discovery: Serving as a lead compound or scaffold for developing novel therapies for conditions involving neuronal conduction deficits, such as multiple sclerosis.[20]
-
Toxicology and Pharmacology: It may also be used in experimental models to induce seizures for the study of epilepsy and the evaluation of anticonvulsant agents.[3][18]
-
Safety, Handling, and Hazard Management
Adherence to strict safety protocols is mandatory when working with this class of compounds.
GHS Hazard Classification: The parent compound, 4-aminopyridine, is classified as highly toxic. While specific GHS data for the 3-hydroxy hydrochloride derivative is limited, it should be handled with the same level of caution. The primary hazards associated with 4-aminopyridine are:
-
Acute Toxicity, Dermal (Toxic in contact with skin) [21]
-
Acute Toxicity, Inhalation (Toxic if inhaled) [21]
-
Skin Corrosion/Irritation [1]
-
Serious Eye Damage/Irritation [1]
-
Specific target organ toxicity — single exposure (May cause respiratory irritation) [1]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably within a chemical fume hood.[21]
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[21][23]
-
Avoid breathing dust, fumes, or mists.[21][23] Do not get in eyes, on skin, or on clothing.[23]
-
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[23]
Storage and Disposal:
-
Store locked up in a secure, designated area.[23]
-
Keep the container tightly closed and store in a dry, well-ventilated place.[22]
-
Dispose of waste material and contaminated items at an approved waste disposal facility, in accordance with local, state, and federal regulations.[23]
Experimental Protocol: Stock Solution Preparation
Accurate solution preparation is the foundation of reliable experimental data.
Objective: To prepare a 10 mM stock solution of 4-Aminopyridin-3-ol hydrochloride in an appropriate solvent.
Materials:
-
4-Aminopyridin-3-ol hydrochloride (MW: 146.57 g/mol )
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Spatula
-
Solvent (e.g., sterile deionized water, PBS, or DMSO)
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound needed. For a 10 mM solution in 10 mL:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = (0.010 mol/L) x (0.010 L) x (146.57 g/mol ) = 0.01466 g = 1.47 mg
-
-
Weighing: Carefully weigh out approximately 1.47 mg of 4-Aminopyridin-3-ol hydrochloride using an analytical balance and transfer it to the 10 mL volumetric flask. Record the exact mass.
-
Dissolving: Add a portion of the chosen solvent (e.g., ~5 mL) to the volumetric flask.
-
Mixing: Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.
-
Final Volume: Add more solvent to bring the final volume to the 10 mL calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, sealed container. If using an aqueous solvent, it is recommended to use the solution fresh or store it at 4°C for no more than 24 hours. For longer-term storage, consider preparing aliquots in an organic solvent like DMSO and storing them at -20°C or -80°C.
References
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PubChem. (n.d.). 4-Aminopyridin-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminopyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4-Aminopyridin-3-ol hydrochloride. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Aminopyridine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
- Trissel, L. A., Zhang, Y., & Xu, Q. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(1), 60-62.
- Henney, H. R., 3rd, & Blight, A. R. (2013). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC pharmacology & toxicology, 14, 47.
- Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 624-635.
- Le, H. H., & Tadi, P. (2021). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of medical toxicology : official journal of the American College of Medical Toxicology, 17(3), 324–328.
- Jensen, H. B., Ravnborg, M., Dalgas, U., Risoer, A., Finnerup, N. B., & Stenager, E. (2014). 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review. Therapeutic advances in neurological disorders, 7(2), 97–113.
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SpectraBase. (n.d.). 4-Amidinopyridine hydrochloride - Optional[ATR-IR]. Retrieved from [Link]
- Liu, Z., & Wang, Y. (2014). Synthetic development and applications of 4-aminopyridine.
- Renganathan, M., Caggiano, A. O., & Blight, A. R. (2012). Identification of metabolites of dalfampridine (4-aminopyridine)
- El-Sayed, Y. S. (2015). Infrared spectrum of 4-aminoantipyrine and its metal complexes. Journal of Molecular Structure, 1081, 25-33.
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